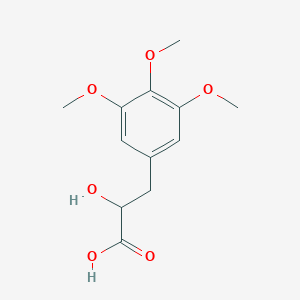

2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid

Description

Properties

Molecular Formula |

C12H16O6 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H16O6/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6,8,13H,4H2,1-3H3,(H,14,15) |

InChI Key |

BNDLDFZEMAXWDK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid can be achieved through several routes. One common method involves the reaction of benzyl alcohol with chloroacetyl chloride to form benzyl acetone. This intermediate is then subjected to a series of reactions, including aromatic substitution and carboxylation, to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives

- Structure: TMCA derivatives, such as (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate esters, feature a propenoic acid backbone with a conjugated double bond and a trimethoxyphenyl group.

- Biological Activity: These compounds exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC50 values in the micromolar range. For example, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate showed IC50 = 46.18 µM (AChE) and 32.46 µM (BChE) .

3-(3,4,5-Trimethoxyphenyl)propanoic Acid

Trimethoxyphenyl Chalcone Derivatives

- Structure : Chalcones (e.g., (E)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzoic acid) feature α,β-unsaturated ketones linked to the trimethoxyphenyl group.

- Biological Activity : These derivatives are explored as tubulin polymerization inhibitors for anticancer applications. Their mechanism involves disrupting microtubule dynamics .

- Key Difference: The presence of the α,β-unsaturated system in chalcones enhances electrophilicity, enabling covalent interactions with biological targets, a feature absent in the hydroxylated propanoic acid.

3-(3,4,5-Trimethoxyphenyl)propanoic Anhydride

- Structure: Synthesized from 3-(3,4,5-trimethoxyphenyl)propanoic acid, this anhydride (compound 2h) is a reactive intermediate used in esterification reactions .

- Key Difference : The anhydride form is more reactive and less polar than the hydroxylated acid, making it suitable for synthetic applications but less stable in aqueous environments.

Physicochemical and Pharmacokinetic Comparisons

Notes:

- The trimethoxyphenyl moiety enhances hydrophobic interactions in all derivatives, critical for binding to enzyme pockets (e.g., AChE) or microtubules .

Biological Activity

2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid, also known as 3-(3,4,5-trimethoxyphenyl)propanoic acid, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . It features a propanoic acid backbone with a 3,4,5-trimethoxyphenyl substituent at the 3-position. This structural configuration is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 240.25 g/mol |

| Chemical Structure | Structure |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study focusing on its antiproliferative effects demonstrated that this compound inhibited the growth of various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the inhibition of tubulin polymerization and induction of apoptosis.

- IC50 Values :

- HCT-116:

- HeLa:

The compound's selectivity towards cancer cells was confirmed through comparative studies with normal HEK-293 cells, where it showed minimal cytotoxicity .

Antileishmanial Activity

Another significant aspect of this compound is its antileishmanial activity. Extracts containing this compound from Piper tuberculatum have shown effectiveness against Leishmania species in laboratory settings. This suggests potential therapeutic applications in treating leishmaniasis .

The biological activity of this compound is thought to be mediated through several pathways:

- Inhibition of Tubulin Polymerization : The compound binds to tubulin and prevents its polymerization, which is critical for mitosis in cancer cells.

- Induction of Apoptosis : Evidence from DAPI staining indicates nuclear disintegration in treated cancer cells, suggesting that the compound promotes apoptotic pathways .

- Interaction with Heat Shock Proteins : The compound may also interact with heat shock proteins like TRAP1 and HSP90, which are involved in cellular stress responses and cancer cell survival .

Study on Antiproliferative Activity

A detailed study evaluated the antiproliferative effects of various derivatives of this compound against human cancer cell lines. The results indicated that certain modifications enhanced the inhibitory effects on cell proliferation significantly compared to standard chemotherapeutics like doxorubicin .

In Vivo Studies

In vivo studies have demonstrated that administration of this compound leads to reduced tumor growth in animal models. For instance, rats treated with specific doses showed a marked decrease in tumor size compared to control groups.

| Study Type | Result |

|---|---|

| In Vitro | Significant antiproliferative activity observed |

| In Vivo | Reduced tumor size in treated rats |

Q & A

Q. How is the chemical structure of 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid validated in academic research?

The compound’s structure is confirmed via NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS) , and X-ray crystallography . Key features include:

Q. What are the recommended methods for synthesizing this compound?

A common approach involves:

Friedel-Crafts alkylation of 3,4,5-trimethoxybenzene with a hydroxy-substituted propanoic acid derivative.

Acid-catalyzed cyclization to stabilize the hydroxy group.

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).

| Reagent | Role | Conditions |

|---|---|---|

| 3,4,5-Trimethoxybenzene | Substrate | Anhydrous AlCl₃, 80°C |

| Propiolic acid | Carboxylic acid source | THF, RT, 24h |

| Boron trifluoride etherate | Catalyst | 0°C → RT, 12h |

Q. How is solubility optimized for in vitro assays involving this compound?

- Primary solvent : DMSO (25 mg/mL at 60°C with sonication) .

- Aqueous compatibility : Dilute in PBS (pH 7.4) to ≤1% DMSO to avoid cytotoxicity.

- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of methoxy groups .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity in cancer cell lines?

Studies suggest:

Q. How do structural modifications alter the compound’s pharmacokinetic properties?

Q. What analytical techniques resolve contradictions in reported bioactivity data?

- HPLC-MS/MS : Quantifies intracellular concentrations to correlate dose-response (e.g., discrepancies due to poor cellular uptake) .

- Molecular docking : Validates binding poses (AutoDock Vina) to explain species-specific activity (e.g., human vs. murine tubulin) .

- Metabolite profiling : Identifies oxidative byproducts (e.g., quinone derivatives) that may confound results .

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

- Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry (≥95% ee) .

- Enzymatic resolution : Lipase-catalyzed acetylation (Candida antarctica, 37°C, 72h) .

- Dynamic kinetic resolution : Pd/C catalyst with HCOONH₄ (yield >90%, ee >98%) .

Methodological Challenges

Q. How is computational modeling applied to predict metabolite toxicity?

Q. What protocols validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.